Zenidolol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72795-26-7 |
|---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16+/m1/s1 |
InChI Key |
VFIDUCMKNJIJTO-CJNGLKHVSA-N |
Isomeric SMILES |
CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@@H](C)NC(C)C)O |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
erythro-DL-1-(7-methylindan-4-yloxy)-3-isopropylaminobutan-2-ol ICI 111,581 ICI 111581 ICI 118,551 ICI 118551 ICI 118551, hydrochloride ICI-111581 ICI-118551 |
Origin of Product |
United States |
Overview of Ici 118,551 As a Pharmacological Research Tool
Historical Context and Significance in Receptor Pharmacology Research
The historical significance of ICI-118,551 is rooted in the study of adrenergic receptors, a class of G protein-coupled receptors that are targets for the endogenous catecholamines norepinephrine (B1679862) and epinephrine (B1671497). These receptors play crucial roles in regulating various physiological processes. The development of selective ligands, like ICI-118,551, was a pivotal step in dissecting the functions of different adrenergic receptor subtypes.
Prior to the availability of highly selective compounds, understanding the specific roles of the β-adrenergic receptor subtypes (β1, β2, and β3) was challenging due to the promiscuous binding of many early ligands. ICI-118,551 emerged as a key pharmacological tool because of its pronounced selectivity for the β2-adrenergic receptor. This selectivity allowed researchers to specifically block or modulate the activity of the β2 subtype in isolation, thereby enabling a clearer understanding of its distinct physiological contributions and pharmacological properties. Its introduction facilitated numerous studies investigating the distribution, function, and signaling pathways associated with the β2-adrenergic receptor in various tissues and organ systems.
Definition as a Selective β2-Adrenergic Receptor Antagonist and Inverse Agonist
ICI-118,551 is defined as a highly selective β2-adrenergic receptor antagonist and, in some contexts, an inverse agonist. tocris.com This means it binds to the β2-adrenergic receptor and blocks the effects of agonists (like epinephrine and norepinephrine) that would normally activate the receptor. As an inverse agonist, it can also reduce the basal activity of the receptor below its constitutive level, if the receptor exhibits such activity in the absence of a bound ligand. tocris.comahajournals.org
Its selectivity for the β2 subtype is a critical characteristic. Studies have shown that ICI-118,551 binds to the β2 receptor with significantly higher affinity compared to the β1 and β3 subtypes. tocris.comwikipedia.orgdrugbank.com For instance, reported Ki values highlight this selectivity, demonstrating affinities for the β2 receptor that are orders of magnitude greater than for β1 or β3 receptors. tocris.com This high selectivity makes ICI-118,551 an indispensable tool for researchers aiming to isolate and study the effects mediated specifically through the β2-adrenergic receptor without significantly affecting the activity of the other β subtypes.
Research findings have consistently demonstrated its effectiveness in blocking β2-mediated responses in various experimental models, both in vitro and in vivo. tocris.comahajournals.org Its use has been instrumental in characterizing β2-adrenergic receptor populations in different tissues and in elucidating the downstream signaling pathways linked to this receptor subtype. ahajournals.orgnih.gov
While the article cannot include interactive data tables, the following static table summarizes typical binding affinity data illustrating the selectivity of ICI-118,551 based on research findings:
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs β2) |
| β2 | 1.2 | 1 |
| β1 | 120 | ~100 |
| β3 | 257 | ~214 |
Note: Ki values are approximate and may vary depending on the specific experimental conditions and source. tocris.com
This selectivity profile underscores the importance of ICI-118,551 as a precise pharmacological probe for investigating the specific roles of the β2-adrenergic receptor in physiological and pathophysiological processes.
Pharmacological Characterization and Receptor Interactions
Adrenergic Receptor Subtype Selectivity and Affinity
ICI-118,551 exhibits high selectivity for β2-adrenoceptors compared to β1- and β3-adrenoceptors. wikipedia.orgrndsystems.comtocris.comahajournals.orgnih.gov This selectivity makes it a valuable tool for distinguishing the roles of different beta-adrenoceptor subtypes in various physiological and pharmacological studies. wikipedia.orgahajournals.orgnih.govnih.govnih.govnih.govahajournals.orgsemanticscholar.org
High Selectivity for β2-Adrenoceptors over β1- and β3-Adrenoceptors
Studies have consistently demonstrated the pronounced selectivity of ICI-118,551 for the β2 subtype. It binds to the β2 receptor with significantly greater affinity than to the β1 or β3 receptors. wikipedia.orgrndsystems.comtocris.comahajournals.orgnih.gov For instance, it has been reported to have at least 100 times greater affinity for β2 than for β1 or β3. wikipedia.org Some studies indicate even higher selectivity, exceeding 500-fold over β1 and β3 receptors. ahajournals.orgsemanticscholar.org This high selectivity is crucial for its use as a research tool to specifically target and block β2-adrenoceptor activity. wikipedia.orgahajournals.orgnih.govnih.govnih.govnih.govahajournals.orgsemanticscholar.org
Quantitative Binding Affinities (e.g., pK_D, K_i values)
Quantitative binding studies provide specific measures of the affinity of ICI-118,551 for the different beta-adrenoceptor subtypes. K_i values represent the inhibition constant, indicating the concentration of the ligand that occupies 50% of the receptor sites. Lower K_i values signify higher affinity. Reported K_i values for ICI-118,551 demonstrate its higher affinity for β2 receptors. For example, K_i values have been reported as 1.2 nM for β2, 120 nM for β1, and 257 nM for β3 receptors. rndsystems.comtocris.com Another source provides K_i values of 0.7 nM for β2, 49.5 nM for β1, and 611 nM for β3 receptors, further highlighting the β2 selectivity. medchemexpress.com
pK_D values (negative logarithm of the dissociation constant) are another measure of affinity, with higher pK_D values indicating higher affinity. Studies using different methods and cell lines have reported varying pK_D values, but they consistently show higher affinity for β2 receptors. For instance, pK_D values of 9.0 at β2-AR and 7.3 at β1-AR were observed in human ventricular membrane preparations. nih.gov In CHO cells expressing human receptors, pK_D values of 9.2 at β2-AR and 6.5 at β1-AR have been reported. nih.gov Fluorescent analogs of ICI-118,551 have also shown good affinity for β2-AR (pK_D > 7.0) with good selectivity over β1-AR (pK_D < 6.0). nih.govresearchgate.net Specific fluorescent analogs showed pK_D values for β2-AR ranging from 7.42 to 7.57, while their affinity for β1-AR was lower (e.g., pK_D 6.69 for one analog). nih.govresearchgate.net
Here is a table summarizing some reported binding affinity data:
| Receptor Subtype | K_i (nM) | pK_D | Notes | Source |
| β2 | 1.2 | - | Hydrochloride salt | rndsystems.comtocris.com |
| β1 | 120 | - | Hydrochloride salt | rndsystems.comtocris.com |
| β3 | 257 | - | Hydrochloride salt | rndsystems.comtocris.com |
| β2 | 0.7 | - | Hydrochloride salt | medchemexpress.com |
| β1 | 49.5 | - | Hydrochloride salt | medchemexpress.com |
| β3 | 611 | - | Hydrochloride salt | medchemexpress.com |
| β2 | - | 9.0 | Human ventricular membrane preparations | nih.gov |
| β1 | - | 7.3 | Human ventricular membrane preparations | nih.gov |
| β2 | - | 9.2 | CHO cells expressing human receptors | nih.gov |
| β1 | - | 6.5 | CHO cells expressing human receptors | nih.gov |
| β2 | - | >7.0 | Fluorescent analogs | nih.govresearchgate.net |
| β1 | - | <6.0 | Fluorescent analogs | nih.govresearchgate.net |
Receptor Binding Kinetics
Receptor binding kinetics describe the rates at which a ligand binds to (association) and dissociates from (dissociation) its receptor. These rates, represented by the association rate constant (k_on) and dissociation rate constant (k_off), provide insights into the dynamic interaction between the ligand and the receptor.
Association (k_on) and Dissociation (k_off) Rate Constants for β1- and β2-Adrenoceptors
Studies investigating the binding kinetics of ICI-118,551 have provided values for its association and dissociation rates, particularly for β2-adrenoceptors. For instance, using 3H-ICI, the association rate constant (k_on) to β2-adrenoceptors in lung membranes was reported as 0.521 X nmol-1 X min-1, and the dissociation rate constant (k_off) was 0.19 min-1. nih.gov The equilibrium dissociation constant (Kd) can be calculated from the ratio of these rate constants (Kd = k_off/k_on).
Research exploring the kinetic selectivity of drugs targeting β1-adrenoceptors has also examined ICI-118,551. These studies suggest that the lower affinity of ICI-118,551 for the β1-adrenoceptor is influenced by a combination of a reduced association rate and an increased dissociation rate compared to its interaction with the β2-adrenoceptor. researchgate.netsemanticscholar.org
Radioligand Competition Binding Profiles
Radioligand competition binding assays are a common method used to characterize the binding of a compound to a receptor by measuring its ability to displace a known radiolabeled ligand. nih.govsemanticscholar.orgplos.org These experiments provide valuable information about the affinity and selectivity of the compound. nih.gov
Inverse Agonism at β2-Adrenoceptors
In addition to its role as a selective antagonist, ICI-118,551 has also been characterized as an inverse agonist at β2-adrenoceptors. rndsystems.comtocris.comconicet.gov.arahajournals.org Unlike neutral antagonists, which simply block agonist binding, inverse agonists can reduce the basal constitutive activity of a receptor. conicet.gov.ar
Constitutive activity refers to the ability of a receptor to be active even in the absence of a ligand. conicet.gov.ar Inverse agonists are thought to bind preferentially to the inactive state of the receptor, shifting the equilibrium away from the active state and thereby reducing this basal activity. conicet.gov.ar
Inverse agonist properties of ICI-118,551 have been demonstrated in various experimental systems, particularly in those with high constitutive activity, such as engineered systems with overexpressed wild-type receptors or constitutively active receptor mutants. conicet.gov.ar For instance, in a transgenic mouse model with myocardial overexpression of the β2-adrenoceptor, ICI-118,551 treatment reduced the increased baseline tension in the left atrium, indicating a shift of the β2-AR to the inactive state. conicet.gov.arahajournals.org Overexpression of β2AR in cardiomyocytes increases the frequency and size of Ca2+ sparks, and this enhancement was blocked by ICI-118,551. conicet.gov.ar Agonist-independent activation of β2ARs has also been observed in Sf9 cells, and a proportional increase in cAMP production related to β2AR expression was found to be suppressed by ICI-118,551. conicet.gov.ar These findings support the characterization of ICI-118,551 as an inverse agonist that can decrease the constitutive activity of the β2-adrenoceptor. conicet.gov.arahajournals.org
Evidence in Transgenic Models of Receptor Overexpression
Transgenic animal models with overexpression of β₂-adrenergic receptors have been instrumental in demonstrating the inverse agonist properties of ICI-118,551 in vivo nih.govpnas.orgresearchgate.net. In models where there is significant overexpression of the β₂-adrenoceptor, a population of spontaneously active receptors (R*) can be present, leading to constitutive activity even without an agonist nih.govnih.govresearchgate.net.
Studies in transgenic mice with myocardial overexpression of the β₂-adrenoceptor have shown that ICI-118,551 can decrease baseline activity, such as reducing increased baseline left atrial tension nih.govresearchgate.net. This inhibitory effect was found to correlate with β₂-adrenoceptor density, supporting a receptor-mediated mechanism nih.gov. In these models, ICI-118,551 treatment led to a dramatic increase in receptor expression pnas.org. Furthermore, in transgenic mice with myocardial β₂-adrenoceptor overexpression, ICI-118,551 treatment increased basal adenylate cyclase activity to levels comparable with agonist-activated cyclase in vehicle-treated transgenic animals pnas.org. ICI-118,551 also decreased basal heart rate and left ventricle maximal derivative of pressure over time (dP/dtmax) in transgenic hearts, but not in non-transgenic animals physiology.orgnih.gov.
Data from transgenic mouse studies demonstrating the effect of ICI-118,551 on receptor expression and basal activity:
| Model | Treatment | Effect on Receptor Expression | Effect on Basal Activity (e.g., atrial tension, HR, dP/dtmax) | Source |
| Transgenic mice with myocardial β₂-AR overexpression | ICI-118,551 | Dramatically increased | Decreased baseline tension, HR, dP/dtmax | nih.govpnas.orgphysiology.orgnih.gov |
| Non-transgenic mice | ICI-118,551 | No change | No change | pnas.org |
Functional Implications of Inverse Agonist Activity on Receptor Equilibrium
The inverse agonist activity of ICI-118,551 has significant functional implications for the equilibrium between active and inactive states of the β₂-adrenergic receptor nih.govnih.govpnas.orgpnas.org. The two-state model of G protein-coupled receptor activation proposes that receptors exist in a dynamic equilibrium between an inactive conformation (R) and a spontaneously active conformation (R) nih.govnih.gov. Agonists preferentially bind to and stabilize the R state, shifting the equilibrium towards the active conformation nih.govnih.gov. Conversely, inverse agonists like ICI-118,551 have a higher affinity for the R state and stabilize it, thereby shifting the equilibrium towards the inactive conformation and reducing constitutive activity nih.govnih.govpnas.org.
This shift in equilibrium by ICI-118,551 can prevent the formation of the receptor-G protein complex, which is necessary for downstream signaling pnas.org. Studies have shown that while a saturating concentration of ICI-118,551 does not disrupt a preformed β₂AR-Gs complex, it effectively prevents the formation of this complex pnas.org. This is consistent with the idea that the conformation stabilized by ICI-118,551 is unable to couple with the G protein Gs pnas.org.
The ability of ICI-118,551 to stabilize the inactive state and reduce constitutive activity has been observed in various experimental systems, including transfected cells overexpressing the wild-type receptor or constitutively active mutant β₂-adrenoceptors nih.gov. In BC3H1 cells, ICI-118,551 behaved as an inverse agonist at β₂-adrenoceptors, while in CHO-β₂4 cells overexpressing the human β₂-adrenoceptor, it also exhibited inverse agonism nih.gov.
The functional consequences of ICI-118,551's inverse agonism extend to its effects on signaling pathways. By stabilizing the inactive receptor state, it can reduce basal levels of signaling molecules like cyclic AMP (cAMP), which are elevated by constitutive receptor activity selleckchem.comnih.govnih.gov. For example, ICI-118,551 has been shown to inhibit cAMP accumulation selleckchem.comnih.gov.
Molecular and Cellular Mechanisms of Action
G-Protein Coupling and Downstream Signaling Pathways
G protein-coupled receptors (GPCRs), including the β2-adrenoceptor, mediate their intracellular effects by coupling to heterotrimeric G proteins. pnas.orgcymitquimica.com The nature of this coupling and the subsequent activation of downstream pathways are critical to understanding the cellular actions of ligands like ICI-118,551.
While primarily known for its interaction with Gs-coupled pathways, research indicates that ICI-118,551 can also influence Gi/o protein signaling, particularly in specific contexts or cell types. Studies have shown that ICI-118,551 can decrease pulmonary vascular tone in mice via a Gi/o protein-dependent pathway. ahajournals.orgahajournals.orgnih.gov This effect involves the enhancement of nitric oxide (NO) production in the endothelium, a process linked to Gi/o protein activation. ahajournals.orgnih.gov Furthermore, in myocytes from failing human hearts, ICI-118,551 has been observed to decrease contraction through a Gi-coupled form of the β2-adrenoceptor. nih.govahajournals.org This suggests that under certain pathological conditions, or in specific cellular environments, ICI-118,551 binding may favor coupling to Gi proteins, leading to distinct functional outcomes. Pertussis toxin treatment, which inactivates Gi proteins, has been shown to block the negative inotropic effects of ICI-118,551 in myocytes, supporting the involvement of Gi in this response. nih.govahajournals.orgselleckchem.comselleckchem.com Overexpression of Gαi2 has also been shown to induce this effect in rat myocytes. nih.govahajournals.orgselleckchem.com
The canonical signaling pathway for β2-adrenoceptors involves coupling to Gs proteins, leading to the activation of adenylyl cyclase and increased production of cyclic AMP (cAMP). ICI-118,551 functions as an inverse agonist at the Gs-stimulated adenylyl cyclase pathway. pnas.orgnih.gov This means that it not only blocks the effects of agonists but can also reduce the basal activity of adenylyl cyclase mediated by constitutively active receptors. pnas.orgpnas.orgpnas.org
Research in various cell types, including cultured rat inner medullary collecting duct (IMCD) cells and rabbit ciliary process, has demonstrated the ability of ICI-118,551 to inhibit agonist-stimulated adenylyl cyclase activity. medchemexpress.comnih.govcapes.gov.br
The following table summarizes some findings regarding ICI-118,551's effects on adenylyl cyclase and cAMP accumulation:
| Cell Type / Model | Effect on Adenylyl Cyclase / cAMP | Reference |
| IMCD cells | Inhibits cAMP accumulation (IC50 = 1.7 μM) | medchemexpress.comtargetmol.comglpbio.comselleckchem.com |
| Rabbit ciliary process broken cells | Potent inhibitor of isoprenaline-stimulated adenylyl cyclase | nih.govcapes.gov.br |
| Rabbit cardiac muscle broken cells | Relatively weak antagonist of isoprenaline-stimulated adenylyl cyclase (~100x less potent than timolol) | nih.govcapes.gov.br |
| Transgenic mice with constitutively active β2AR | Increased basal adenylate cyclase, reduced by ICI 118,551 | pnas.orgpnas.org |
While the primary G protein coupling partners for β2-adrenoceptors are Gs and, in certain contexts, Gi, some studies have explored the potential for interaction with Gq proteins. However, the role of Gq proteins in the mechanism of action of ICI-118,551 at the β2-adrenoceptor is less established compared to its effects on Gs and Gi pathways. Some studies suggest that ligand-directed trafficking can lead to differential coupling to various G protein subtypes, which might include Gq in certain cellular environments or under specific conditions. ahajournals.org Further research is needed to fully elucidate any potential involvement of Gq proteins in ICI-118,551's signaling profile.
Modulatory Effects on Gs-Coupled Pathways and Adenylyl Cyclase Activity
Modulation of Intracellular Signaling Molecules and Processes
Consistent with its inverse agonist activity at Gs-coupled receptors, a key effect of ICI-118,551 is the inhibition of cAMP accumulation. medchemexpress.comtargetmol.comglpbio.comselleckchem.comselleckchem.com This is a direct consequence of its ability to reduce or block the activation of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. medchemexpress.compnas.orgnih.govcapes.gov.br This inhibition of cAMP signaling is a primary mechanism by which ICI-118,551 exerts its effects as a β2-adrenoceptor antagonist/inverse agonist. For example, in IMCD cells, ICI-118,551 inhibits cAMP accumulation with an IC50 of 1.7 μM. medchemexpress.comtargetmol.comglpbio.comselleckchem.com
β-Arrestins are crucial scaffolding proteins involved in GPCR desensitization, internalization, and the activation of G protein-independent signaling pathways, such as the MAPK pathway. pnas.orgnih.govresearchgate.netahajournals.orgnih.gov While agonists typically promote β-arrestin recruitment and subsequent receptor internalization, studies have shown that inverse agonists like ICI-118,551 can also induce β-arrestin binding and activate β-arrestin-dependent signaling. pnas.orgnih.gov
Research indicates that ICI-118,551 can promote β-arrestin recruitment to the β2-adrenoceptor. pnas.orgnih.gov This β-arrestin recruitment by ICI-118,551 appears to be independent of Gs or Gi protein activation and is associated with the activation of extracellular signal-regulated kinases (ERK1/2), a component of the MAPK pathway. pnas.orgnih.gov This highlights the concept of ligand-directed trafficking or functional selectivity, where different ligands can stabilize distinct receptor conformations that preferentially couple to specific signaling pathways (e.g., G protein-dependent vs. β-arrestin-dependent). ahajournals.orgnih.govahajournals.orgnih.gov
While ICI-118,551 can induce β-arrestin binding, its effect on receptor internalization and desensitization can vary depending on the experimental context and the specific properties of the receptor or cell system. Some studies suggest that ICI-118,551 can block agonist-induced receptor down-regulation, while others indicate it may not induce internalization itself. ahajournals.orgpnas.org However, the ability of ICI-118,551 to recruit β-arrestin suggests its involvement in modulating receptor trafficking and signaling beyond simple competitive antagonism. pnas.orgnih.gov
Summary of ICI-118,551's Interaction with β-Arrestin and Receptor Trafficking:
| Mechanism | Observation | Reference |
| β-Arrestin Recruitment | Promotes β-arrestin binding to the β2-adrenoceptor. | pnas.orgnih.gov |
| G Protein Independence | β-arrestin-mediated ERK activation by ICI-118,551 is independent of Gs and Gi. | pnas.orgnih.gov |
| MAPK Activation | Induces partial agonist responses for ERK1/2 via a β-arrestin-dependent pathway. | pnas.orgnih.gov |
| Receptor Internalization/Desensitization | Can block agonist-induced down-regulation; β-arrestin recruitment suggests involvement in trafficking modulation. | ahajournals.orgpnas.org |
Impact on Hypoxia-Inducible Factor (HIF) Signaling Pathway Components (HIF-1α, HIF-2α)
ICI-118,551 has been shown to impact the Hypoxia-Inducible Factor (HIF) signaling pathway, particularly affecting HIF-1α and HIF-2α. In studies involving von Hippel–Lindau (VHL)-derived clear cell renal cell carcinoma (ccRCC) and hemangioblastoma cells, where the lack of functional VHL protein leads to constitutive activation of the HIF pathway, ICI-118,551 treatment has been observed to decrease the levels of protein HIF-2α. mdpi.comresearchgate.netcsic.es This reduction in HIF-2α protein expression was noted after treatment with 100 µM of ICI-118,551 for 72 hours in both 786-O cells and ccRCC primary tumors. mdpi.com While ICI-118,551 reduced, it did not completely abolish, HIF protein levels and also impaired the expression of HIF-target genes such as CAIX and VEGF. mdpi.com The compound has also been shown to impair the nuclear internalization of HIF-2α in ccRCC cells and HIF-1α in hemangioblastomas and hypoxic primary endothelial cells. mdpi.comresearchgate.netresearchgate.net This action contributes to reducing the activation of HIF-target genes. researchgate.netresearchgate.net Studies suggest that the decrease in HIF responsive transcription is primarily mediated through β2-receptor blockade. researchgate.net Furthermore, ICI-118,551 has been shown to suppress HIF-1α protein expression induced by NNK in pancreatic cancer cells. oncotarget.com In the context of acute cerebral ischemia, ICI-118,551 attenuated ischemia-induced blood-brain barrier (BBB) damage by regulating HIF-1α expression and suppressing its upregulation in ischemic neurons. nih.gov
Influence on NFĸB/p65 Signaling
Research indicates that ICI-118,551 influences NFĸB/p65 signaling. In VHL-derived ccRCC, ICI-118,551 treatment has been shown to decrease NFĸB/p65 signaling. mdpi.comresearchgate.net This includes impairing the nuclear internalization of NFĸB/p65. mdpi.com Studies have demonstrated a significant reduction in p65 levels in tumors treated with ICI-118,551. researchgate.netsemanticscholar.org The downregulation of p65/NF-ĸB pathway targets, such as the proinflammatory cytokines TNFAIP6, IL6, and IL1B, has also been observed after treatment with ICI-118,551 in VHL-ccRCC primary cultures and 786-O cells. researchgate.netsemanticscholar.org
Induction of Apoptosis via Specific Gene and Caspase Activation (BAX, Caspase 9)
ICI-118,551 treatment has been found to induce apoptosis by stimulating pro-apoptotic genes and activating caspases, specifically BAX and Caspase 9. mdpi.comresearchgate.netcsic.esresearchgate.netgoogle.com Studies in VHL-derived ccRCC primary tumors and hemangioblastoma primary cultures have shown that ICI-118,551 significantly upregulates the expression of both BAX and CASP9 mRNA after 72 hours of treatment. mdpi.comresearchgate.netcsic.esresearchgate.netgoogle.com This upregulation of BAX and CASP9 indicates that ICI-118,551 is inducing apoptosis in these cells. csic.es A significant increase in caspase enzymatic activity, including Caspases 3/7, has also been detected following ICI-118,551 treatment. mdpi.comresearchgate.net Visual confirmation of the apoptotic process, such as nuclear disassembly, has been observed in cells treated with ICI-118,551. researchgate.net The induction of apoptosis by ICI-118,551 is considered a mechanism contributing to its ability to decrease cancer cell viability. researchgate.netresearchgate.net
Table 1: Effect of 100 µM ICI-118,551 on Apoptosis-Related Gene Expression in VHL-derived Cells
| Cell Type | Gene | Fold Change (mRNA Expression) | Statistical Significance |
| VHL-ccRCC Primary Tumors mdpi.com | CASP9 | Upregulated | p = 0.0020 |
| VHL-ccRCC Primary Tumors mdpi.com | BAX | Upregulated | p = 0.0017 |
| HB 11 Primary Culture researchgate.net | BAX | 1.3-2 fold Upregulated | Not specified |
| HB 11 Primary Culture researchgate.net | CASP9 | 1.3-2 fold Upregulated | Not specified |
| HB26 Primary Culture researchgate.net | BAX | 1.3-2 fold Upregulated | Not specified |
| HB26 Primary Culture researchgate.net | CASP9 | 1.3-2 fold Upregulated | Not specified |
Ion Channel Modulation
Effects on Plasmalemmal K+-Channels in Trachealis Muscle
ICI-118,551 has demonstrated effects on plasmalemmal K+-channels in trachealis muscle. Studies in guinea-pig and bovine trachealis muscle have investigated the role of β-adrenoceptor subtypes in the opening of these channels. nih.govnih.gov ICI-118,551, as a selective β2-adrenoceptor blocking drug, has been shown to antagonize the effects of β-agonists like isoprenaline, procaterol, and salmeterol (B1361061) in suppressing histamine-induced or spontaneous tone of isolated trachealis muscle, indicating an influence on the relaxation mediated by β2 receptors. nih.govnih.gov While agonists at either β1- or β2-adrenoceptors can promote the opening of 86Rb+-permeable K+-channels in the plasmalemma of bovine trachealis, the role of this channel opening is considered supportive rather than crucial in mediating the mechano-inhibitory effects of β-agonists. nih.gov In guinea-pig trachealis, ICI-118,551 inhibited both the hyperpolarization and relaxation induced by isoprenaline, suggesting its involvement in the K+-channel mediated effects. nih.gov However, ICI-118,551 did not inhibit the hyperpolarization induced by cromakalim, a K+ channel opener, indicating its action is linked to β-adrenoceptor activation rather than a direct effect on the channel itself. nih.gov
Table 2: Effects of ICI-118,551 on Trachealis Muscle and K+-Channels
| Tissue Source | Stimulus/Condition | ICI-118,551 Effect | Related Mechanism | Reference |
| Bovine Trachealis | Isoprenaline, Procaterol, Salmeterol | Antagonized suppression of histamine-induced tone | β2-adrenoceptor blockade affecting relaxation | nih.gov |
| Bovine Trachealis | Isoprenaline, Procaterol | Inhibited promotion of 86Rb+ efflux (K+ channel opening) | β2-adrenoceptor blockade | nih.gov |
| Guinea-pig Trachealis | Isoprenaline, Procaterol, Salmeterol | Antagonized suppression of spontaneous tone | β2-adrenoceptor blockade affecting relaxation | nih.gov |
| Guinea-pig Trachealis | Isoprenaline | Inhibited both hyperpolarization and relaxation | Linked to β-adrenoceptor activation and K+ channels | nih.gov |
| Guinea-pig Trachealis | Cromakalim | Did not inhibit hyperpolarization | No direct effect on cromakalim-induced K+ opening | nih.gov |
Physiological Effects and Research Applications in Organ Systems Non Clinical Models
Pulmonary System Research
Studies employing murine models have demonstrated significant effects of ICI-118,551 on pulmonary vascular tone and airway responsiveness. These investigations have helped elucidate the complex roles of β2-adrenoceptors in pulmonary physiology and pathophysiology.
Modulation of Pulmonary Vascular Tone and Vasorelaxation in Murine Models
Research in murine models has shown that ICI-118,551 influences pulmonary vascular tone, leading to vasorelaxation. ahajournals.orgnih.govahajournals.org This effect is particularly observed in pulmonary arteries. ahajournals.orgnih.govahajournals.orgahajournals.org
Decrease in Pulmonary Arterial Pressure under Normoxic and Hypoxic Conditions
ICI-118,551 has been shown to reduce pulmonary arterial pressure in murine models under both normoxic and hypoxic conditions. In isolated perfused lung models, ICI-118,551 attenuated the hypoxia-induced pressure increase in pulmonary vessels by 33%. ahajournals.orgahajournals.org In in vivo catheter measurements in mice, ICI-118,551 significantly decreased systolic pulmonary arterial pressure by approximately 25%, while systemic arterial pressure remained stable. ahajournals.orgahajournals.org
Data Table: Effect of ICI-118,551 on Pulmonary Arterial Pressure in Murine Models
| Condition | Model | Effect on Pulmonary Arterial Pressure | Magnitude of Change | Citation |
| Hypoxic | Isolated Perfused Lung | Attenuated Increase | 33% reduction | ahajournals.orgahajournals.org |
| Normoxic & Hypoxic | Isolated Perfused Lung | Reduced Pressure | Not specified | selleckchem.comahajournals.orgnih.govahajournals.org |
| In vivo | Catheter Measurement (Systolic) | Decreased Pressure | ≈25% reduction | ahajournals.orgahajournals.org |
Increase in Vascular Lumen Diameter
Studies using lung sections from mice have indicated that ICI-118,551 increases vascular lumen diameter in pulmonary arteries. selleckchem.comahajournals.orgnih.govahajournals.orgresearchgate.net Specifically, the compound (at 10 µmol/L) increased the lumen area of pulmonary arteries from approximately 33.33% to 78.29% after precontraction with serotonin, demonstrating a prominent vasorelaxing effect of around 70%. ahajournals.org
Data Table: Effect of ICI-118,551 on Pulmonary Arterial Lumen Diameter in Murine Models
| Assessment Method | Pre-contraction Agent | Baseline Lumen Area (%) | Lumen Area after ICI-118,551 (%) | Vasorelaxation (%) | Citation |
| Lung Sections | Serotonin | 33.33 ± 7.17 | 78.29 ± 12.74 | ≈70 | ahajournals.org |
Reduction of Sensitivity to Contracting Agents (e.g., Norepinephrine (B1679862), Serotonin, Endothelin) in Pulmonary Arteries
ICI-118,551 has been observed to reduce the sensitivity of pulmonary arteries to various contracting agents, including norepinephrine, serotonin, and endothelin, in murine models. ahajournals.orgnih.govahajournals.orgresearchgate.net This effect is evidenced by a rightward shift in the dose-response curves for these agents in the presence of ICI-118,551. ahajournals.orgnih.govahajournals.org This reduction in sensitivity is specific to pulmonary vessels and is not observed in systemic arteries like the aorta. ahajournals.orgnih.govahajournals.orgresearchgate.net
Contribution of Gi/o Protein/Nitric Oxide-Coupled Pathway to Vasorelaxation
Pharmacological experiments have demonstrated that the vasorelaxant effects of ICI-118,551 in murine pulmonary arteries are mediated, at least in part, via a Gi/o protein/nitric oxide (NO)-coupled pathway. ahajournals.orgnih.govahajournals.orgahajournals.orguni-bonn.de The reduction in sensitivity to norepinephrine induced by ICI-118,551 was found to be mediated through a β2-adrenoceptor/Gi/o protein-dependent pathway that enhances NO production in the endothelium. ahajournals.orgnih.govahajournals.orgahajournals.orguni-bonn.de This mechanism was supported by experiments in which the effect of ICI-118,551 was abrogated by the Gi/o protein blocker pertussis toxin or by removal of the endothelium. ahajournals.orgahajournals.orguni-bonn.de Studies using β-adrenoceptor and endothelial NO synthase knockout mice further corroborated the involvement of this pathway. ahajournals.orgnih.govahajournals.orguni-bonn.de
Airway Hyperresponsiveness and Inflammation Studies in Murine Models of Asthma
In murine models of asthma, chronic administration of ICI-118,551 has been investigated for its effects on airway hyperresponsiveness (AHR) and inflammation. Chronic treatment with ICI-118,551 has been shown to decrease AHR in these models. nih.govnih.govtriomedicines.comatsjournals.org This bronchoprotective effect is associated with β2-adrenoceptor upregulation and reduced expression of certain proteins involved in regulating bronchial tone, such as Gi, phosphodiesterase 4D, and phospholipase C-β1. nih.govnih.gov Additionally, chronic treatment with ICI-118,551 has been reported to reduce inflammatory cells in the bronchoalveolar lavage fluid (BALF) of antigen-challenged mice. atsjournals.orgatsjournals.org It has also been shown to decrease mucin content and partially reverse changes in airway epithelial cell morphology in these models. atsjournals.orgatsjournals.org
Data Table: Effects of Chronic ICI-118,551 Treatment in Murine Asthma Models
| Effect | Observation | Associated Mechanisms/Findings | Citation |
| Airway Hyperresponsiveness (AHR) | Decreased AHR to methacholine (B1211447) challenge | β2-adrenoceptor upregulation, reduced expression of Gi, phosphodiesterase 4D, phospholipase C-β1, enhanced bronchodilatory response to prostanoid agonists | nih.govnih.govtriomedicines.comatsjournals.org |
| Airway Inflammation | Reduced inflammatory cells in BALF (e.g., total cells, eosinophils) | Not explicitly detailed in search results for ICI-118,551 alone, but shown for beta-blockers including ICI-118,551 | atsjournals.orgatsjournals.orgfrontiersin.org |
| Mucin Content | Decreased mucin content, partial reversal of epithelial cell morphology changes | Not explicitly detailed in search results for ICI-118,551 alone, but shown for beta-blockers including ICI-118,551 | atsjournals.orgtriomedicines.comatsjournals.org |
Attenuation of Airway Hyperresponsiveness
Prejunctional Inhibition of Non-Adrenergic Non-Cholinergic Contraction in Guinea Pig Bronchi
Research in isolated guinea pig bronchi has investigated the role of β2-adrenoceptors in modulating non-adrenergic non-cholinergic (NANC) contractions. While β2-adrenoceptor agonists have been shown to inhibit NANC contractile responses, studies using ICI-118,551, a β2-antagonist, have helped to elucidate the receptor subtype involved. kuleuven.bephysiology.org The inhibitory effects of β2-agonists on electrically field stimulated NANC contractions in guinea pig bronchi were significantly prevented by ICI-118,551, but not by a β1-antagonist or phentolamine. kuleuven.bephysiology.org This indicates that β2-adrenoceptors, likely located prejunctionally on airway sensory nerves, are involved in modulating the release of tachykinins that cause NANC contractions. bio-techne.comkuleuven.bephysiology.org However, it is worth noting that one study investigating the effect of 5-hydroxytryptamine (5-HT) on excitatory NANC responses in guinea-pig isolated bronchi found that the inhibition evoked by 5-HT was unaffected by ICI-118,551, suggesting that this particular inhibitory effect was not mediated by β2-adrenoceptors. nih.gov
Cardiovascular System Research
ICI-118,551 has been utilized in cardiovascular research, particularly in studies examining myocardial contractility in isolated myocytes.
Myocardial Contractility Studies in Isolated Myocytes
Studies using isolated cardiac myocytes from various species, including humans and rodents, have explored the effects of ICI-118,551 on myocardial contractility.
Direct negative inotropic effects of ICI-118,551 have been observed in isolated ventricular myocytes, particularly those from failing human hearts. nih.govahajournals.orgahajournals.org ICI-118,551 significantly decreased contraction amplitude in ventricular myocytes from failing human hearts, with larger effects noted in myocytes from patients classified as end-stage heart failure. nih.govahajournals.org In contrast, it had little effect on contraction in myocytes from nonfailing hearts. nih.govahajournals.org Similar negative inotropic responses to ICI-118,551 have been observed in transgenic mice with high β2-adrenoceptor numbers and increased Gi levels. nih.govahajournals.org Overexpression of human β2-adrenoceptors in rabbit myocytes also potentiated the negative inotropic effect of ICI-118,551. nih.govahajournals.org This negative inotropic effect has also been observed in isolated cardiac muscle cells from rats with heart failure. spandidos-publications.comnih.gov
Here is a table illustrating the negative inotropic effects of ICI-118,551:
| Myocyte Source | Condition | Effect of ICI-118,551 on Contraction Amplitude | Citation |
| Human Ventricle | Failing Heart | Decreased (45.3 ± 4.1%) | nih.govahajournals.orgahajournals.org |
| Human Ventricle | Nonfailing Heart | Little effect (4.9 ± 4%) | nih.govahajournals.org |
| Transgenic Mice | High β2AR/↑Gi | Negative inotropic response | selleckchem.comnih.govahajournals.org |
| Rabbit (overexpressing hβ2AR) | N/A | Potentiated negative inotropic effect | selleckchem.comnih.govahajournals.org |
| Rat | Heart Failure | Decreased systolic function | spandidos-publications.comnih.gov |
Evidence suggests that the negative inotropic effects of ICI-118,551 are mediated through β2-adrenoceptor coupling to Gi proteins. nih.govahajournals.orgahajournals.org In human, rabbit, and mouse myocytes, the negative inotropic effects of ICI-118,551 were blocked by treatment with pertussis toxin, which inactivates Gi. selleckchem.comnih.govahajournals.orgahajournals.org Furthermore, overexpression of Giα2 induced this negative inotropic effect in normal rat myocytes. selleckchem.comnih.govahajournals.orgahajournals.org This supports the hypothesis that ICI-118,551 binding directs the β2-adrenoceptor to a Gi-coupled conformation, acting effectively as an agonist at the Gi-coupled β2-adrenoceptor and producing a direct negative inotropic effect. nih.govahajournals.orgahajournals.org Conditions where β2-adrenoceptors are present and Gi levels are elevated, such as in the failing human heart or in transgenic mice with high β2AR and increased Gi, predispose to the appearance of this negative inotropic effect. selleckchem.comnih.govahajournals.orgahajournals.org This β2-AR/Gi coupling pathway has also been implicated in attenuating β1-AR signaling and potentially playing a protective role in cardiomyocytes. ahajournals.orgoup.com
Negative Inotropic Effects, particularly in Failing Myocardium
Cardiac Function in Models of Myocardial Damage (e.g., Ischemia)
Research utilizing non-clinical models has investigated the effects of ICI-118,551 on cardiac function, particularly in the context of myocardial damage such as ischemia. Studies in mice with permanent occlusion of the left anterior descending coronary artery, a model of myocardial ischemia, examined the impact of ICI-118,551 alongside other β-adrenergic receptor ligands. While carvedilol, a different β-blocker, improved mitral-wave E peak velocity (EPV) in this model, ICI-118,551 treatment did not lead to a change in EPV. Aortic peak velocity (AoPV) remained unchanged across treatment groups. nih.gov
Further research explored the role of β2-adrenergic receptors in the formation of malignant arrhythmias during myocardial ischemia in a conscious animal model. The hypothesis that ICI-118,551 could protect against ventricular fibrillation (VF) during ischemia was tested. ICI-118,551 prevented VF in susceptible animals, even when heart rate was maintained, suggesting that its protective effect was not solely due to changes in heart rate. ahajournals.org These studies indicate a potential role for β2-adrenergic receptor activation in provoking lethal cardiac arrhythmias during ischemia, and blockade with ICI-118,551 may offer protection. ahajournals.org
Another study in a rat myocardial infarction model involving ischemia/reperfusion investigated the role of β2-adrenergic receptors and CGRP receptors in reducing infarct size. Co-infusion of β2-adrenergic receptor and CGRP receptor antagonists, including ICI-118,551, increased infarct size compared to saline control, suggesting a protective role for stimulated myocardial β2-AR and CGRP-R signaling in reducing ischemic injury. oup.com
Differentiation of Pulmonary Versus Systemic Vascular Effects in Vivo
Studies have highlighted the specific effects of ICI-118,551 on pulmonary versus systemic vasculature in vivo. Research in mice demonstrated that ICI-118,551, a β2-adrenoceptor antagonist, specifically decreased pulmonary but not systemic blood pressure. nih.govahajournals.orgahajournals.org This effect was observed in isolated perfused lung models under both normoxic and hypoxic conditions, where ICI-118,551 increased vascular lumen diameter and reduced pulmonary arterial pressure. nih.govahajournals.orgahajournals.org
The pulmonary arterial-specific vasorelaxant effect of ICI-118,551 is mediated via a β2-adrenoceptor/G(i/o) protein-dependent pathway that enhances nitric oxide production in the endothelium. nih.govahajournals.orgahajournals.org This was supported by experiments in β-adrenoceptor and endothelial nitric oxide synthase knockout mice, where ICI-118,551 had no effect. nih.govahajournals.orgahajournals.org These findings suggest that ICI-118,551 acts as a pulmonary arterial-specific vasorelaxant. nih.govahajournals.orgahajournals.org
In contrast to its effects on pulmonary circulation, ICI-118,551 did not significantly alter resting blood pressure in humans at certain oral doses. nih.gov
Central Nervous System Research
Blood-Brain Barrier Permeation in Rodent Models
Research indicates that ICI-118,551 is capable of crossing the blood-brain barrier (BBB) in rodent models. wikipedia.orgnih.gov Studies involving the injection of ICI-118,551 into the ventral striatum of rats demonstrated its presence within brain tissue. nih.gov Furthermore, pharmacological blockage of β2-adrenoceptors by ICI-118,551 in rats with glioma reduced BBB permeability, as shown by decreased Evan's blue leakage. researchgate.net This suggests that β2-adrenoceptor activity can influence BBB integrity and that ICI-118,551 can modulate this in the central nervous system. researchgate.net
Investigational Role in Tremor Mechanisms in Research Studies
ICI-118,551 has been investigated for its potential role in understanding tremor mechanisms, particularly essential tremor. Studies comparing the effects of ICI-118,551 and propranolol (B1214883), a non-selective beta-blocker, on essential tremor in humans found that ICI-118,551 was effective in reducing tremor. nih.gov At a dosage of 150 mg daily for 7 days, ICI-118,551 was approximately as effective as propranolol (120 mg daily for 7 days) in reducing essential tremor, with both being more effective than placebo. nih.gov Unlike propranolol, ICI-118,551 had no significant effect on blood pressure and only a small reduction in exercise-induced tachycardia, suggesting it may be useful for essential tremor management with fewer cardiovascular side effects. nih.gov
ICI-118,551 is considered an experimental drug in the treatment of essential tremor and has been recommended as a second-line treatment option in some guidelines. researchgate.net Its ability to attenuate isoprenaline-induced finger tremor has also been noted in research. nih.gov
Metabolic Regulation Research Models
Effects on Adipose Tissue Glucose Uptake
The effects of ICI-118,551 on glucose uptake in adipose tissue have been explored in research models. Studies using 3T3-L1 adipocytes investigated the influence of β-adrenergic receptor stimulation on insulin-stimulated glucose uptake. While individual selective β-adrenoceptor antagonists, including ICI-118,551 (1 μM), did not prevent the inhibitory effect of epinephrine (B1671497) on insulin-stimulated glucose uptake, a combination of ICI-118,551 and SR-59230A (a β3 antagonist), or a combination of all three selective β-adrenoceptor antagonists, abolished this effect. physiology.orgphysiology.org This suggests that epinephrine inhibits insulin-stimulated glucose uptake in these adipocytes through multiple β-adrenoceptor subtypes, including β2 and β3. physiology.orgphysiology.org
In mouse brown adipocytes, neither the selective β1-adrenergic receptor antagonist ICI 89406 nor the β2-adrenergic receptor antagonist ICI-118,551 displaced the norepinephrine concentration-response curve for glucose uptake. oup.com This indicates that norepinephrine stimulates glucose uptake in these cells primarily through β3-adrenergic receptors. oup.com However, the β2-adrenergic receptor agonist clenbuterol (B1669167) was shown to diminish insulin-induced glucose uptake in β3-adrenoceptor-deficient brown adipocytes, and this effect was abrogated by ICI-118,551. nih.gov
In cardiomyocytes, overstimulation of the β2-adrenergic receptor subtype was found to be responsible for cardiac insulin (B600854) resistance. oup.com ICI-118,551 significantly antagonized the inhibitory effect of isoproterenol (B85558) on insulin-induced glucose uptake and GLUT4 mRNA expression in cardiomyocytes, while β1 and β3 antagonists did not. oup.com This suggests that in cardiomyocytes, β2-adrenergic receptor overstimulation inhibits insulin-induced glucose uptake and GLUT4 expression. oup.com
Immune System Modulation Studies
Regulation of Macrophage Polarization
Macrophages are critical components of the innate immune system, exhibiting plasticity that allows them to adopt different functional phenotypes, broadly categorized as M1 (pro-inflammatory) and M2 (anti-inflammatory/resolving) nih.govconcordia.caelifesciences.org. The balance between these phenotypes is crucial for effective immunity and tissue homeostasis concordia.ca. Research using non-clinical models has demonstrated that β2 adrenergic receptor signaling plays a significant role in influencing macrophage polarization frontiersin.orgnih.gov.
Studies utilizing ICI-118,551 have provided evidence that blocking β2 adrenergic receptors can impact this polarization process. For instance, activation of β2 adrenergic receptors by agonists like epinephrine or norepinephrine has been shown to promote an anti-inflammatory (M2) macrophage phenotype and suppress pro-inflammatory cytokine production nih.govnih.govmdpi.com. Conversely, the presence of the β2-selective antagonist ICI-118,551 has been observed to reverse these effects nih.gov.
Detailed research findings indicate that in LPS-activated macrophages (a model for M1 polarization), the presence of ICI-118,551 can counteract the effects of β2 adrenergic agonists on the expression of key markers associated with macrophage polarization nih.gov. For example, while co-treatment with LPS and epinephrine typically reduces iNOS expression and enhances arginase-1 expression (shifting towards an M2-like profile), the addition of ICI-118,551 can completely reverse these changes, leading to increased iNOS expression and reduced arginase-1 expression, indicative of a shift towards or maintenance of an M1 phenotype nih.gov.
Furthermore, studies in murine models of acute inflammation, such as endotoxemia and acute lung injury, have shown that blockade of β2 adrenergic receptors with ICI-118,551 can exacerbate inflammation nih.gov. In endotoxemia models, administration of ICI-118,551 along with LPS resulted in increased mortality and reduced levels of the anti-inflammatory cytokine IL-10 nih.gov. In LPS-induced acute lung injury, β2 adrenergic receptor blockade enhanced markers of lung injury and modestly increased neutrophil numbers in bronchoalveolar lavage fluid nih.gov. These in vivo findings support the in vitro observations, suggesting that endogenous activation of β2 adrenergic receptors contributes to an anti-inflammatory response, partly by influencing macrophage function and cytokine production, and that blocking these receptors with ICI-118,551 disrupts this protective mechanism nih.govnih.gov.
The mechanism by which β2-AR activation influences macrophage polarization appears to involve the downregulation of Toll-like receptor 4 (TLR4) expression via the activation of protein kinase A (PKA) mdpi.com. This pathway contributes to the suppression of pro-inflammatory mediators like TNFα mdpi.com. Studies using ICI-118,551 have helped confirm the involvement of β2-ARs in this process, as the antagonist can attenuate the inhibitory effects of catecholamines on TNFα expression in LPS-treated macrophages mdpi.com.
While the prevailing view is that β2-AR activation promotes an anti-inflammatory profile, some research suggests potential context-dependent or complex roles, and the interplay with other adrenergic receptor subtypes (like α2) is also being investigated nih.gov. However, the consistent finding across multiple non-clinical studies is that ICI-118,551, by blocking β2 adrenergic receptors, interferes with the mechanisms that typically favor an anti-inflammatory macrophage phenotype or suppress pro-inflammatory responses nih.govmdpi.com.
Here is a summary of representative findings on the effect of ICI-118,551 on macrophage polarization markers and related inflammatory mediators in non-clinical models:
| Model System (Non-Clinical) | Stimulus/Condition | ICI-118,551 Effect | Key Macrophage Marker/Mediator Affected | Citation |
| In vitro LPS-activated macrophages | LPS + Epinephrine | Reverses effects of epinephrine | iNOS (increased), Arginase-1 (reduced) | nih.gov |
| In vitro LPS-treated RAW264.7 cells | LPS + Catecholamines (Ad, Nad, DA) | Attenuates inhibitory effects of catecholamines on TNFα expression | TNFα (increased) | mdpi.com |
| Murine Endotoxemia Model (in vivo) | LPS | Increased mortality compared to LPS alone | IL-10 (reduced in plasma) | nih.gov |
| Murine LPS-induced Acute Lung Injury (in vivo) | LPS | Enhanced lung injury markers (e.g., albumin in BALF), modest increase in neutrophils | Albumin in BALF (increased) | nih.gov |
Note: The table summarizes findings where ICI-118,551 was used to block β2-AR activity and observe the resulting impact on macrophage-related inflammatory markers or outcomes in non-clinical settings.
These findings collectively underscore the utility of ICI-118,551 as a research tool to dissect the intricate involvement of β2 adrenergic receptors in modulating macrophage polarization and the subsequent impact on inflammatory responses in non-clinical models.
Applications in Specific Disease Models for Mechanistic Understanding
Von Hippel-Lindau (VHL) Disease Research
Von Hippel-Lindau (VHL) disease is a rare genetic disorder characterized by the development of various tumors, including central nervous system (CNS) hemangioblastomas and clear cell renal cell carcinoma (ccRCC). researchgate.netmdpi.comnih.gov The disease is caused by mutations in the VHL tumor suppressor gene, leading to the constitutive activation of the HIF pathway. researchgate.netexplorationpub.comnih.gov ICI-118,551 has been investigated as a potential therapeutic agent for VHL-related tumors due to its ability to block β2-adrenergic receptors, which are implicated in these cancers. mdpi.comexplorationpub.comcsic.es
Impact on Hemangioblastoma Cell Viability and Apoptosis Induction in Primary Cultures
Studies using primary cell cultures derived from VHL patient hemangioblastomas have shown that ICI-118,551 can decrease cell viability and induce apoptosis. researchgate.netnih.govcsic.esresearchgate.net This effect is specific to hemangioblastoma cells. researchgate.net The induction of apoptosis by ICI-118,551 involves the stimulation of pro-apoptotic genes such as BAX and CASP9. researchgate.netresearchgate.net
Table 1: Effect of ICI-118,551 on Apoptosis-Related Gene Expression in Hemangioblastoma Cells
| Gene | Effect of 100 µM ICI-118,551 (72h incubation) |
| BAX | Significantly upregulated mRNA expression |
| CASP9 | Significantly upregulated mRNA expression |
Data derived from research on HB primary cultures. researchgate.netresearchgate.net
Inhibition of Hemangiosphere Formation from VHL Patient Cells
ICI-118,551 has been shown to inhibit the formation of hemangiospheres from VHL patient tumor cells. researchgate.netmdpi.comcsic.esresearchgate.netgoogle.com Hemangiospheres are sphere-like structures formed by aggregates of VHL tumor cells, which are thought to contain cancer stem cells. researchgate.net Treatment with ICI-118,551 leads to the disaggregation of these spheres, resulting in irregular groups with fewer cells. researchgate.netresearchgate.net
Antiangiogenic Properties through HIF Signaling Pathway Blockade
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is often driven by the HIF signaling pathway in VHL disease. researchgate.netexplorationpub.comresearchgate.net ICI-118,551 exhibits antiangiogenic properties by interfering with the constitutively activated HIF signaling in VHL hemangioblastomas. researchgate.netexplorationpub.comnih.govcsic.escsic.es It has been shown to impair the nuclear internalization of HIF-1α in hemangioblastoma and hypoxic primary endothelial cells. researchgate.netnih.gov This action significantly reduces the activation of HIF-target genes, thereby halting tumor-related angiogenic processes. researchgate.netnih.gov ICI-118,551 also inhibits endothelial cell migration and tubulogenesis, processes essential for new vessel formation. researchgate.netcsic.esresearchgate.net
Table 2: Antiangiogenic Effects of ICI-118,551
| Process | Effect of 100 µM ICI-118,551 (in vitro) |
| HIF-1α nuclear internalization | Impaired |
| HIF-target gene activation | Significantly reduced |
| Endothelial cell migration | Inhibited |
| Tubulogenesis | Inhibited |
Data derived from research on hemangioblastoma and endothelial cells. researchgate.netnih.govcsic.esresearchgate.net
Effects on Clear Cell Renal Cell Carcinoma (ccRCC) in In Vitro and In Vivo Preclinical Models
ICI-118,551 has also demonstrated therapeutic properties in preclinical models of VHL-related clear cell renal cell carcinoma (ccRCC). mdpi.comnih.govcsic.esx-mol.net In both VHL−/− ccRCC primary cultures and 786-O tumor cell lines, ICI-118,551 activated apoptosis and inhibited the expression of key proteins involved in tumor progression, including HIF-2α, CAIX, and VEGF. mdpi.comnih.govcsic.esx-mol.netresearchgate.net It also partially impaired the nuclear internalization of HIF-2α and NFĸB/p65. mdpi.comnih.govx-mol.netresearchgate.net Furthermore, in in vivo xenograft models, ICI-118,551 reduced tumor growth. mdpi.comnih.govx-mol.netresearchgate.net These findings suggest that targeting the β2-adrenergic receptor with agents like ICI-118,551 could be a promising strategy for VHL-derived ccRCC. mdpi.comnih.govx-mol.net
Table 3: Effects of ICI-118,551 on VHL-related ccRCC Cells
| Effect | Observation (In vitro) |
| Apoptosis activation | Yes |
| HIF-2α expression | Inhibited |
| CAIX expression | Inhibited |
| VEGF expression | Inhibited |
| HIF-2α nuclear internalization | Partially impaired |
| NFĸB/p65 nuclear internalization | Partially impaired |
| Tumor growth (in vivo xenografts) | Reduced |
Data derived from research on VHL−/− ccRCC primary cultures and 786-O cells. mdpi.comnih.govcsic.esx-mol.netresearchgate.net
Asthma and Airway Disease Models
While β2-adrenergic receptor agonists are commonly used as bronchodilators in asthma treatment, research using antagonists like ICI-118,551 has explored the complex role of β2-adrenergic signaling in airway diseases. Studies in murine models of asthma have shown that chronic administration of ICI-118,551 can attenuate airway hyperresponsiveness (AHR) and lead to the upregulation of β2-adrenergic receptors. portlandpress.comnih.gov This suggests that the beneficial effects of certain β-blockers in asthma models may be mediated via the β2-adrenergic receptor. portlandpress.comnih.gov
Furthermore, research on human bronchial epithelial cells has indicated that albuterol, a β2-agonist, increases its own paracellular permeability across the epithelium, and this effect can be blocked by the β2-adrenergic receptor-selective antagonist ICI-118,551. atsjournals.org This suggests that β2-adrenergic receptor signaling is involved in modulating the permeability of tight junctions in airway epithelial cells, which can influence the transepithelial movement of inhaled drugs. atsjournals.org
Studies have also investigated the effects of β-agonists on T-cell function, which is relevant in allergic airway inflammation. Antagonism with ICI-118,551 has demonstrated that the β2-adrenergic receptor is the subtype that mediates β-agonist-stimulated PKA activity in T cells. ashpublications.org β-agonists have also been shown to directly inhibit the production of IL-13 by type 2 T cells, an effect that was reversed by ICI-118,551. ashpublications.org
Myocardial Damage and Heart Failure Models
ICI-118,551 has been utilized in research investigating the role of β2-adrenergic receptors in myocardial function and heart failure. Studies in isolated ventricular myocytes from failing human hearts have shown that ICI-118,551 can induce a direct negative inotropic effect, meaning it decreases the force of muscular contraction. ahajournals.org This effect was significantly larger in myocytes from patients classified as end-stage heart failure. ahajournals.org
The mechanism behind this negative inotropic effect appears to involve the compound directing the β2-adrenergic receptor to couple with Gi protein rather than Gs protein. ahajournals.orgnih.govspandidos-publications.comnih.gov This ligand-directed trafficking leads to ICI-118,551 acting effectively as an agonist at the Gi-coupled β2-adrenergic receptor, thereby producing a negative inotropic effect. ahajournals.org This effect was blocked by treating cells with pertussis toxin, which inactivates Gi protein, and was induced de novo in normal rat myocytes by overexpressing Giα2. ahajournals.org Conditions where β2-adrenergic receptors are present and Gi levels are elevated, such as in failing human hearts or transgenic mice overexpressing β2-adrenergic receptors with increased Gi levels, predispose to the appearance of this negative inotropic effect. ahajournals.org
Further research in a rat model of heart failure demonstrated that ICI-118,551 decreased systolic function, increased Gi protein expression, and decreased SERCA2a protein levels, suggesting a negative inotropic effect through the Gi-PI3K-Akt signaling pathway. nih.govspandidos-publications.com This can reduce the systolic function of cardiac muscle cells by decreasing the SERCA2a pump function, which is involved in calcium handling. nih.govspandidos-publications.com
Table 4: Effects of ICI-118,551 on Cardiac Function in Heart Failure Models
| Effect on Cardiac Muscle Cells (Failing Heart) | Mechanism |
| Decreased contraction amplitude | Ligand-directed trafficking to Gi coupling |
| Negative inotropic effect | Gi-PI3K-Akt signaling pathway involvement |
| Increased Gi protein expression | Observed in rat model |
| Decreased SERCA2a protein level | Observed in rat model |
Data derived from studies in human and rat heart failure models. ahajournals.orgnih.govspandidos-publications.comnih.govspandidos-publications.com
Advanced Research Methodologies Employing Ici 118,551
In Vitro Experimental Paradigms
In vitro studies utilizing ICI-118,551 encompass a range of techniques, from classical isolated tissue preparations to advanced cell-based assays and molecular analyses. These methodologies provide detailed insights into the interaction of ICI-118,551 with β2-ARs and the resulting cellular effects.
Isolated Tissue Preparations
Isolated tissue preparations have been instrumental in characterizing the functional effects of β-adrenergic receptor subtypes and the antagonistic properties of compounds like ICI-118,551. Studies have employed isolated tissues such as pulmonary arteries, atria, trachea, guinea pig uterus, and rat vas deferens to assess β-adrenoceptor-mediated responses. uni.lu For instance, research on rat pulmonary artery and aorta preparations has utilized selective antagonists like ICI-118,551 to demonstrate the presence and functional roles of different beta-adrenoceptor populations. uni.lu Autoradiographic methods on human lung tissue sections, in conjunction with competition binding using ICI-118,551, have revealed the distribution and subtype ratio (approximately 3:1 β2 to β1) of beta-adrenoceptors in different areas, including airway epithelium, alveolar walls, submucosal glands, and smooth muscle. Studies on isolated trachea and bronchus from various animals have also utilized ICI-118,551 in radioligand binding assays to determine the predominance of the β2-adrenoceptor subtype in these tissues.
Diverse Cell Culture Systems
A wide array of cell culture systems serves as a crucial platform for investigating the cellular mechanisms involving β2-ARs and the effects of ICI-118,551. These include established cell lines such as Chinese Hamster Ovary (CHO) cells, Human Embryonic Kidney 293T (HEK293T) cells, and various cancer cell lines like 4T1, EMT6, MC38, HT-29, and neuroblastoma lines (e.g., KELLY, SK-N-SH). wikipedia.org Primary cell cultures, including human umbilical vein endothelial cells (HUVECs), adult feline ventricular myocytes (AFVMs), neonatal rat endothelial cells, and primary tumor cell cultures (e.g., from hemangioblastomas and renal cell carcinoma), have also been utilized. These diverse systems allow for the study of ICI-118,551's impact on various cellular processes, including receptor binding, signaling, proliferation, migration, and apoptosis, in contexts ranging from normal cellular function to disease models like cancer.
Membrane Binding Assays and Receptor Quantification
Membrane binding assays are fundamental techniques for quantifying receptor density and determining ligand affinity. ICI-118,551 is frequently used in competition binding experiments to characterize β-adrenergic receptor subtypes in membrane preparations from tissues and cultured cells. fishersci.com Using radiolabeled ligands such as [125I]iodocyanopindolol ([125I]-CYP) or [3H]dihydroalprenolol, researchers can assess the displacement of the radioligand by varying concentrations of ICI-118,551. fishersci.com Due to its high selectivity for β2-ARs, ICI-118,551 typically produces a biphasic inhibition curve in tissues co-expressing β1 and β2 subtypes, allowing for the deconvolution and quantification of each subtype. fishersci.com Time-resolved Förster resonance energy transfer (TR-FRET) ligand binding studies have also been employed to assess the binding of ICI-118,551 to β2-ARs in different membrane environments.
An example of β-adrenergic receptor subtype quantification using ICI-118,551 in mouse whole lung and tracheobronchial smooth muscle is shown in the table below, derived from competition binding assays with [125I]-CYP. fishersci.com
| Tissue | % β1AR | % β2AR | Total βAR (fmol/mg protein) |
| WT Mouse Whole Lung | 36 | 64 | - |
| βarr1 KO Whole Lung | 43 | 57 | - |
| βarr2 KO Whole Lung | 33 | 67 | - |
| WT Tracheobronchial Smooth Muscle | 12 | 64 | 208.2 ± 28 |
Note: Data on total βAR for whole lung were not explicitly provided in the same context as subtype percentages in the source snippet. fishersci.com
Functional Assays
ICI-118,551 has also been used to investigate its effects on apoptosis by measuring the activity of caspases, key enzymes in the apoptotic pathway. Studies have shown that ICI-118,551 can induce apoptosis in certain cancer cells, associated with increased caspase-3, -7, and -9 activity. For instance, treatment with ICI-118,551 significantly increased the expression of pro-apoptotic genes like CASP9 and BAX in renal cell carcinoma primary cultures.
Furthermore, ICI-118,551 has been utilized in assays assessing angiogenesis, such as wound healing and tube formation assays, demonstrating its ability to inhibit endothelial cell migration and tubulogenesis. Changes in intracellular calcium concentration and reactive oxygen species (ROS) levels have also been monitored in the presence of ICI-118,551 to understand its impact on these cellular signaling components.
Gene Expression and Protein Analysis Techniques
Analysis of gene and protein expression provides insights into the molecular pathways modulated by β2-AR activity and its blockade by ICI-118,551. Techniques such as RT-qPCR (Reverse Transcription quantitative Polymerase Chain Reaction) and Western Blot are widely used for this purpose.
RT-qPCR is employed to quantify the mRNA levels of β-adrenergic receptors themselves and their downstream target genes. For example, studies have measured the mRNA expression of PPARγ, VEGF, and FGF2 in cancer cells treated with ICI-118,551. KCNE1 mRNA expression in cardiac cells has also been assessed to understand the effects of beta-adrenergic stimulation and blockade.
Western Blot analysis allows for the detection and quantification of specific proteins. Researchers have used Western Blot to examine the protein levels of PPARγ, VEGF, FGF2, KCNE1, CREB1, HIF-2α, CAIX, ADRB2, NOX4, Bcl-2, and cytochrome c in various cell and tissue samples following treatment with ICI-118,551 or in conditions where β2-ARs are activated or blocked. Immunohistochemistry and immunofluorescence techniques are also applied to visualize and quantify protein expression and localization within cells and tissues.
Real-time Ligand Binding and Luminescence Imaging
Advanced techniques like NanoBRET (Bioluminescence Resonance Energy Transfer) have enabled the real-time monitoring of ligand binding to β2-ARs in living cells. wikipedia.org This proximity-based assay utilizes a bioluminescent donor (NanoLuc luciferase) fused to the receptor and a fluorescent acceptor conjugated to the ligand. wikipedia.org When the ligand binds to the receptor, bringing the donor and acceptor into close proximity, energy transfer occurs, resulting in a quantifiable light emission that can be detected in real-time. wikipedia.org
Fluorescent ligands based on the structure of ICI-118,551 have been developed and used in NanoBRET assays to study the binding characteristics of β2-ARs in live cells, including genome-edited HEK293T cells expressing low levels of native receptors and breast cancer cells. wikipedia.org This technology allows for real-time visualization of ligand-binding interactions and provides quantitative data on binding affinity and kinetics in a more physiological context compared to traditional membrane binding assays. wikipedia.org NanoBRET has been shown to be compatible with different fluorophores conjugated to ligands and can be used to monitor displacement of fluorescent ligands by unlabeled competitors like ICI-118,551. wikipedia.org
In Vivo Animal Model Systems
In vivo studies using animal models are crucial for understanding the physiological roles of the β2-adrenoceptor and the effects of ligands like ICI-118,551 in a complex biological context. Murine models are commonly employed in these investigations wikipedia.org.
Genetically Modified Models (e.g., Receptor Knockout Mice, Transgenic Mice with β2-AR Overexpression)
Genetically modified mouse models, such as those with targeted deletions (knockouts) or overexpression of β-adrenoceptor subtypes, are instrumental in isolating the effects mediated specifically by the β2-adrenoceptor.
Studies utilizing transgenic mice with myocardial overexpression of the β2-adrenoceptor have demonstrated the physiological effects of inverse agonists like ICI-118,551 tocris.combio-techne.comrndsystems.com. Research in β-adrenoceptor knockout mice, including those lacking β1-AR, β2-AR, or both, has helped evaluate the subtype selectivity of antagonists such as ICI-118,551 in specific tissues like ventricular muscle strips nih.gov. For instance, studies in β-adrenoceptor knockout mice where β1-, β2-, and β3-ARs are absent have shown that the rightward shift of the norepinephrine (B1679862) dose-response curve in pulmonary arteries by ICI-118,551 is abrogated, confirming its β2-adrenoceptor dependence ahajournals.org.
Investigations into the effects of β-blockers on sympathetic innervation have also utilized genetically modified models. Studies in sympathetic neuronal cell cultures showed that while nonselective and β1-selective antagonists increased axon outgrowth, the β2-selective antagonist ICI-118,551 did not, supporting the selective effect on β1-AR in this context jneurosci.org.
Polymorphisms in the gene encoding the β2-adrenoceptor (ADRB2) can affect receptor function and ligand binding researchgate.netresearchgate.net. Studies using in silico methods to model polymorphic β2-AR have explored how variations, such as the Thr164Ile substitution, located near the ligand binding site, might influence ligand interaction researchgate.netresearchgate.net. While these studies primarily use computational models, their findings inform the design and interpretation of experiments in animal models expressing these variants.
Induced Disease Models (e.g., Murine Asthma Model, Myocardial Infarction Models, Tumor Xenografts)
ICI-118,551 is used in induced disease models to investigate the role of β2-adrenoceptors in pathological conditions and the potential therapeutic implications of β2-adrenoceptor blockade.
In models of myocardial infarction induced by permanent occlusion of the left anterior descending coronary artery in mice, the effects of different beta-adrenoceptor ligands, including ICI-118,551, on cardiac function have been evaluated nih.gov. These studies assessed parameters like left atrial tension responses to agonists after drug treatment nih.gov.
Tumor xenograft models are also employed to study the involvement of β2-adrenoceptors in cancer progression and the impact of β2-adrenoceptor inhibition. In a mouse xenograft model of breast cancer, chronic stress accelerated tumor promotion, and this effect was significantly inhibited by blocking the β2 receptor with ICI-118,551 e-crt.org. Preliminary data in a mouse lung colonization model of melanoma treated with ICI-118,551 showed a significant reduction in levels of certain proinflammatory cytokines (IL-6 and IL-17A) and an increase in others (IFN-γ and IL-12) frontiersin.org. Studies in murine melanoma models have indicated that reduced signaling through β2-AR plays an essential role in improved tumor control observed following immunotherapy, with ICI-118,551 administration further improving survival in combination with immunotherapy nih.gov.
Physiological Measurement Techniques (e.g., Catheter Measurements, Doppler Studies)
Various physiological measurement techniques are used in conjunction with ICI-118,551 administration in animal models to assess its effects on organ function and hemodynamics.
Doppler techniques are utilized to measure parameters such as mitral early peak velocity (EPV) and aortic peak velocity (AoPV) in animal models, allowing for the assessment of cardiac function following interventions, including the administration of beta-adrenoceptor ligands like ICI-118,551 in models of myocardial infarction nih.gov.
Catheter measurements are also employed in physiological studies. For example, transit time blood flow probes chronically implanted on vessels like the portal vein and external iliac artery, along with sampling catheters in various veins and arteries, have been used in sheep studies investigating the metabolic and hemodynamic responses to adrenaline infusion and the effects of selective beta-blockers, including ICI-118,551 cdnsciencepub.com. Studies in rats have used techniques to measure basilar arterial blood flow, showing that the increase in flow upon sympathetic nerve stimulation was abolished by ICI-118,551 physiology.org.
Structural and Kinetic Studies
Structural and kinetic studies provide detailed insights into how ICI-118,551 interacts with the β2-adrenoceptor at a molecular level, influencing receptor conformation and binding dynamics.
X-ray Crystallography for Ligand Binding Mode Analysis of the β2-Adrenoceptor
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins, including the β2-adrenoceptor, in complex with ligands like ICI-118,551. These structures reveal the precise binding mode of the ligand within the receptor pocket.
Development and Characterization of Fluorescent Ligands for β2-Adrenoceptor Studies
Fluorescent ligands based on the structure of ICI-118,551 have been developed and characterized to enable real-time studies of β2-adrenoceptor binding and dynamics in living cells.
A library of fluorescent ligands based on the highly selective β2-adrenoceptor antagonist ICI-118,551 has been characterized nih.govnih.gov. These fluorescent analogs generally exhibit good affinity and selectivity for the β2-adrenoceptor over the β1-adrenoceptor nih.govnih.gov. Specific analogs, such as those incorporating BODIPY fluorophores and different linkers, have shown high affinity and favorable imaging characteristics, including the ability to label cell surface and intracellular β2-adrenoceptors nih.govnih.gov.
Pharmacological characterization of these fluorescent ligands often involves techniques like NanoBRET saturation binding experiments to determine their affinity and selectivity for β1 and β2 receptors nih.gov. Fluorescent ligands based on other pharmacophores, such as carazolol, have also been used in conjunction with ICI-118,551 displacement experiments to confirm selective labeling of β2-adrenoceptors in cells like HEK293T and cardiomyocytes acs.orgpnas.org. Single particle tracking methodologies using fluorescent ligands, including those based on ICI-118,551, are employed to observe the diffusion and spatial localization of β-adrenoceptors in complex cell models like adult mouse cardiac myocytes bham.ac.uk.
Gene Editing Approaches (e.g., CRISPR/Cas9) for Receptor Studies
Gene editing technologies, such as CRISPR/Cas9, have become invaluable tools in dissecting the function and localization of specific receptors. When combined with selective pharmacological agents like ICI-118,551, these approaches enable researchers to gain precise insights into receptor behavior under modified genetic conditions. ICI-118,551, a highly selective β₂-adrenergic receptor (β₂AR) antagonist, is frequently utilized in studies employing gene editing to investigate the β₂AR and its interactions wikipedia.orgbio-techne.comrndsystems.com.
One significant application involves using CRISPR/Cas9 to modify or tag endogenous receptors within cell lines. This allows for the study of receptors at their native expression levels, providing a more physiologically relevant context compared to studies relying on overexpression systems nih.govnih.gov. For instance, CRISPR/Cas9 genome editing has been used to create HEK293T cells with SNAP-tag fluorescent labels on endogenous β₂ARs. These modified cells, which express β₂ARs at very low levels, can then be studied using fluorescent ligands derived from ICI-118,551 nih.govnih.gov.
Research has focused on developing subtype-selective fluorescent ligands based on the structure of ICI-118,551 to facilitate the study of human β₂ARs in these genome-edited cells nih.govnih.govjci.org. By attaching different linkers and fluorophores to the ICI-118,551 scaffold, researchers have created probes that retain high affinity and selectivity for the β₂AR nih.govnih.gov. These fluorescent derivatives enable real-time ligand binding studies and visualization of receptor localization in cells where the receptor gene has been edited nih.govnih.gov.
Studies using these methods have characterized the binding affinities of various fluorescent ICI-118,551 analogs in CRISPR/Cas9 genome-edited HEK293T cells expressing native β₂ARs. These experiments provide quantitative data on how the modified ligands interact with the receptor in a more natural cellular environment nih.govnih.gov.
Furthermore, gene editing can be used to investigate the downstream signaling pathways associated with receptors. For example, CRISPR/Cas9 has been employed to generate HEK293 cells deficient in specific G proteins, such as Gαs or β-arrestin, to understand how these proteins mediate β₂AR signaling researchgate.net. While these studies may not directly use ICI-118,551 for editing, the compound is a crucial pharmacological tool to modulate β₂AR activity and interpret the results obtained from the gene-edited cells researchgate.net. By blocking β₂AR with ICI-118,551 in cells lacking certain signaling components, researchers can isolate and identify the roles of those components in receptor function.
Another application involves using ICI-118,551 in conjunction with gene editing to study receptor expression and localization during cellular differentiation. CRISPR/Cas9 knock-in clones of human induced pluripotent stem cells (hiPSCs) have been used to monitor the plasma membrane abundance of β₁- and β₂-adrenergic receptors during differentiation into cardiomyocytes biorxiv.org. Fluorescent antagonists, including a derivative used to image β₁-AR (though ICI-118,551 is a β₂-AR antagonist, this highlights the use of selective ligands in such studies), are employed to label the receptors in these gene-edited cells, allowing for quantitative measurements of receptor expression levels and their spatial distribution biorxiv.org.
These advanced methodologies, combining the precision of gene editing with the selectivity of compounds like ICI-118,551, are critical for advancing our understanding of receptor biology, particularly for G protein-coupled receptors like the β₂AR.
Detailed Research Findings Examples:
Research utilizing fluorescent ligands based on ICI-118,551 in CRISPR/Cas9 genome-edited HEK293T cells has provided detailed insights into ligand binding at native β₂AR expression levels. The table below summarizes binding affinities (expressed as pKD values) for several fluorescent ICI-118,551 analogs in these cells.
| Fluorescent Ligand (based on ICI-118,551) | β₂AR pKD in Genome-Edited HEK293T Cells | β₁AR pKD | Selectivity (β₂ vs β₁) |
| 8c (Gly-Ala-BODIPY-FL-X) | 7.48 ± 0.08 | < 6.0 | > 25x |
| 9c (βAla-βAla-BODIPY-FL-X) | 7.71 ± 0.14 | < 6.0 | > 40x |
| 12a (PEG-BODIPY-X-630/650) | 7.56 ± 0.07 | < 6.0 | > 35x |
| 12b (PEG-BODIPY-FL) | 7.42 ± 0.10 | < 6.0 | > 25x |
| 9a (βAla-βAla-BODIPY-X-630/650) | 7.57 ± 0.09 | 6.69 ± 0.05 | ~8x |
Note: pKD values represent the negative logarithm of the dissociation constant (KD), where a higher pKD indicates higher binding affinity. Selectivity is estimated based on the difference in pKD values.
These findings demonstrate that several fluorescent modifications of ICI-118,551 maintain high affinity and selectivity for the β₂AR, making them suitable tools for studying this receptor in a native cellular context using advanced imaging techniques in gene-edited cells nih.govnih.gov. The study also highlighted differences in the cellular localization of these ligands, with some showing a higher propensity to label intracellular receptors, suggesting variations in cell membrane permeability based on the linker and fluorophore used nih.govnih.gov.
In studies investigating β₂AR-mediated calcium mobilization in CRISPR/Cas9-generated Gαs-null HEK293 cells, the application of ICI-118,551 is crucial for confirming the involvement of the β₂AR. By observing the absence or reduction of calcium responses to β₂AR agonists in the Gαs-null cells, and confirming that these residual responses are blocked by ICI-118,551, researchers can deduce the specific role of Gαs in the β₂AR signaling pathway leading to calcium mobilization researchgate.net. This exemplifies how ICI-118,551 serves as a critical pharmacological control in gene editing studies aimed at dissecting complex signaling networks.
Comparative Pharmacological Studies with Other Adrenergic Ligands
Comparisons with Non-Selective β-Blockers (e.g., Propranolol (B1214883), Alprenolol)
ICI-118,551 exhibits distinct pharmacological differences when compared to non-selective beta-blockers like propranolol and alprenolol, primarily due to its high β2-adrenoceptor selectivity. Propranolol, a non-selective antagonist, blocks both β1 and β2 receptors. frontiersin.orgresearchgate.net
Studies comparing ICI-118,551 and propranolol have shown differences in their effects on various physiological parameters. For instance, in comparative studies on essential tremor, both ICI-118,551 and propranolol were found to be effective in reducing tremor. nih.govdoi.org However, propranolol significantly reduced blood pressure and exercise heart rate, whereas ICI-118,551 had no significant effect on blood pressure and only a small effect on exercise-induced tachycardia. nih.govdoi.org This difference underscores the role of β1 blockade by propranolol in cardiovascular effects, which are largely absent with the β2-selective ICI-118,551.
In terms of receptor affinity, ICI-118,551 generally shows a higher affinity for the β2 receptor than propranolol. For example, in guinea pig tissues, ICI-118,551 had a higher affinity for the uterine β2-receptor compared to propranolol (pA2 9.26 and 8.64, respectively), while having a lower affinity for the atrial β1-receptor (pA2 7.17 and 8.30, respectively). nih.gov This resulted in a much higher β2/β1 selectivity ratio for ICI-118,551 (123) compared to propranolol (2.2) in these in vitro studies. nih.gov
Research also indicates differences in inverse agonist activity. While ICI-118,551 has been shown to function as an inverse agonist at β2-adrenoceptors, studies have reported varying inverse agonist properties for propranolol depending on the experimental model. conicet.gov.armdpi.comnih.gov In some systems, ICI-118,551 demonstrated inverse agonism while propranolol acted as a partial agonist or showed no inverse agonist activity. mdpi.comnih.gov
Comparative Receptor Affinity (pA2 values)
| Compound | β1-adrenoceptor (Guinea Pig Atrium) | β2-adrenoceptor (Guinea Pig Uterus) | β2/β1 Selectivity Ratio |
| ICI-118,551 | 7.17 nih.gov | 9.26 nih.gov | 123 nih.gov |
| Propranolol | 8.30 nih.gov | 8.64 nih.gov | 2.2 nih.gov |
Note: pA2 values represent the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to restore the original response. Higher pA2 values indicate higher affinity.
Comparisons with Other Selective β-Adrenoceptor Antagonists (e.g., Atenolol (B1665814), Metoprolol (B1676517), CGP 20712A, Nadolol)
Comparing ICI-118,551 with other selective beta-adrenoceptor antagonists highlights its unique β2 selectivity profile. Atenolol and metoprolol are primarily selective for β1-adrenoceptors, while CGP 20712A is considered a highly selective β1 antagonist. researchgate.netdrugbank.comguidetopharmacology.org Nadolol is a non-selective beta-blocker with some reported inverse agonist properties. conicet.gov.armdpi.com
In studies using human adrenoceptor subtypes expressed in CHO cells, ICI-118,551 demonstrated high selectivity for the β2 receptor, with 550- to 543-fold selectivity over β1 and 661-fold selectivity over β3. researchgate.netdrugbank.comnih.govcapes.gov.br In contrast, CGP 20712A showed high β1 selectivity, being over 500-fold selective over β2 and over 4000-fold selective over β3. researchgate.netdrugbank.comnih.govcapes.gov.br Atenolol and metoprolol, while considered β1-selective, generally exhibit more modest selectivity compared to CGP 20712A, and their selectivity can vary depending on the experimental system. researchgate.netdrugbank.comguidetopharmacology.orgnih.gov Some studies indicate that metoprolol and atenolol may even show slight β2-selectivity in certain systems. nih.gov
Pharmacological studies in isolated tissues further illustrate these differences. For example, in guinea pig colonic longitudinal smooth muscle, ICI-118,551 at lower concentrations did not affect isoprenaline-induced relaxation, consistent with β2-AR involvement. semanticscholar.org However, at higher concentrations (10−7–3 × 10−7 M), it competitively antagonized the relaxation with a pA2 value (7.41) consistent with β1-AR blockade, demonstrating its lower affinity for β1 receptors compared to β2. semanticscholar.org Atenolol, in the same study, acted as a competitive antagonist of isoprenaline-induced relaxation with a pA2 value (6.49) consistent with β1-AR antagonism. semanticscholar.org
Comparative Selectivity in Human Adrenoceptor Subtypes (Fold Selectivity)
| Compound | β1 vs β2 Selectivity | β2 vs β1 Selectivity | β2 vs β3 Selectivity |
| ICI-118,551 | 1:550 to 1:543 researchgate.netdrugbank.comnih.govcapes.gov.br | 550 to 543:1 researchgate.netdrugbank.comnih.govcapes.gov.br | 661:1 researchgate.netdrugbank.comnih.govcapes.gov.br |
| CGP 20712A | 501:1 researchgate.netdrugbank.comnih.govcapes.gov.br | 1:501 researchgate.netdrugbank.comnih.govcapes.gov.br | 1:4169 researchgate.netdrugbank.comnih.govcapes.gov.br |
| Atenolol | Modest β1 selectivity researchgate.netdrugbank.comguidetopharmacology.orgnih.gov | - | - |
| Metoprolol | Modest β1 selectivity researchgate.netdrugbank.comguidetopharmacology.orgnih.gov | - | - |
Note: Selectivity is expressed as the ratio of affinity (or potency) at one receptor subtype compared to another.
Studies investigating inverse agonism have also included comparisons with other selective antagonists. ICI-118,551 has consistently demonstrated inverse agonist activity at β2-adrenoceptors in various models. conicet.gov.armdpi.comnih.gov While some other beta-blockers, including atenolol and metoprolol, have shown inverse agonist properties in certain studies, the extent and consistency of this activity can vary. conicet.gov.armdpi.com
Comparisons with β-Adrenoceptor Agonists (e.g., Isoproterenol (B85558), Norepinephrine (B1679862), Salbutamol)
As a β2-adrenoceptor antagonist, ICI-118,551 opposes the actions of β-adrenoceptor agonists such as isoproterenol (non-selective), norepinephrine (primarily β1 and alpha), and salbutamol (B1663637) (β2-selective). researchgate.netuchile.clnih.goveur.nl These comparisons are fundamental to characterizing the antagonist properties of ICI-118,551.
In functional assays, ICI-118,551 competitively antagonizes the effects of β2-adrenoceptor agonists. For example, in guinea pig trachea, ICI-118,551 inhibited the relaxant responses induced by isoproterenol and salbutamol in a concentration-dependent manner. nih.govnih.gov The pA2 values determined against these agonists reflect the affinity of ICI-118,551 for the β2 receptor. nih.govnih.gov
Studies in various cell systems have shown that ICI-118,551 blocks the effects of agonists that primarily signal through β2-adrenoceptors. For instance, in cardiac fibroblasts where β2-ARs are predominantly expressed, the increase in autophagic flux induced by isoproterenol and salbutamol was blocked by ICI-118,551 but not by the β1-selective antagonist atenolol. uchile.cl This confirms that ICI-118,551 effectively antagonizes β2-mediated responses to agonists.
Furthermore, ICI-118,551 has been used to dissect the contributions of β-adrenoceptor subtypes to the effects of non-selective agonists like isoproterenol and norepinephrine. In adult rat cardiac myocytes, isoproterenol increased apoptosis, an effect that was inhibited by the β1-selective antagonist CGP 20712A and potentiated by the β2-selective antagonist ICI-118,551. ahajournals.org This indicates that while isoproterenol activates both subtypes, β1 activation promotes apoptosis, and blocking β2 receptors with ICI-118,551 unmasks or enhances this β1-mediated effect. ahajournals.org
In systems with constitutive receptor activity, ICI-118,551 can also act as an inverse agonist, reducing the basal activity in the absence of agonists. conicet.gov.armdpi.comnih.gov This contrasts with the action of full agonists like isoproterenol or salbutamol, which increase receptor activity.
Analysis of Differential Efficacy and Selectivity Profiles Across Adrenoceptor Subtypes
The defining characteristic of ICI-118,551 is its high selectivity for the β2-adrenoceptor subtype. This differential selectivity profile is consistently demonstrated across various experimental systems and species, although some species-specific differences can exist. researchgate.netdrugbank.comnih.govnih.govcapes.gov.br
Quantitative studies using radioligand binding assays and functional assays (e.g., adenylyl cyclase activity, tissue contraction/relaxation) have established the affinity and potency of ICI-118,551 at β1, β2, and β3 adrenoceptors. researchgate.netdrugbank.comnih.govnih.govcapes.gov.br The pA2 or pKB values obtained in these studies consistently show a significantly higher affinity for β2 receptors compared to β1 and β3 receptors. researchgate.netdrugbank.comnih.govnih.govcapes.gov.br
For example, in CHO cells expressing human adrenoceptor subtypes, ICI-118,551 exhibited pK values of approximately 7.3 at β1, 9.2 at β2, and 6.5 at β3. nih.gov This translates to a β2/β1 selectivity ratio of approximately 70-fold based on pKD values, and over 500-fold based on binding studies in intact cells. researchgate.netdrugbank.comnih.govcapes.gov.brnih.gov
While primarily an antagonist, ICI-118,551 has also been characterized as an inverse agonist at the β2-adrenoceptor, meaning it can reduce the basal activity of the receptor below the constitutive level. conicet.gov.armdpi.comnih.gov This inverse agonism is a key aspect of its pharmacological profile and differentiates it from neutral antagonists. The extent of inverse agonism can vary depending on the level of constitutive receptor activity in the system studied. mdpi.comnih.gov
The high β2 selectivity of ICI-118,551 makes it a valuable tool for delineating the specific roles of β2-adrenoceptors in complex biological systems and for differentiating β2-mediated effects from those mediated by β1 or β3 subtypes. Its use in research has contributed significantly to understanding the diverse functions of β2-adrenoceptors in various tissues and organs.
Q & A
Q. Why do Schild regression slopes for ICI-118,551 vary between agonists like isoprenaline and procaterol?
- Resolution : Slopes near unity (1.19 vs. 0.95) confirm competitive antagonism despite agonist-specific efficacy. Procaterol’s higher β2 selectivity reduces variability in pKb values (9.20 vs. 9.35). Consistency across multiple agonists and tissues (e.g., renal vs. atrial) validates ICI-118,551’s mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
